molecular formula C15H28O3 B014845 Methyl 3-oxotetradecanoate CAS No. 22348-97-6

Methyl 3-oxotetradecanoate

Cat. No. B014845
Key on ui cas rn: 22348-97-6
M. Wt: 256.38 g/mol
InChI Key: DTBSXIIDKUOHEN-UHFFFAOYSA-N
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Patent
US08722064B2

Procedure details

To a suspension of magnesium ethoxide (10.82 g, 94.61 mmol) in 1,4-dioxane (100 mL) was added methyl hydrogen malonate (25.0 g, 189 mmol) in 1,4-dioxane (100 mL). The resulting slurry was stirred overnight. The mixture was concentrated in vacuo. In a separate flask, lauric acid (28, 20.85 g, 104.1 mmol) was dissolved in 1,4-dioxane (50 mL) and a solution of CU (16.88 g, 104.1 mmol) in 1,4-dioxane (150 mL) was added at room temperature. The resulting solution was stirred overnight. The mixture was then transferred to the methyl magnesium malonate flask. The resulting suspension was refluxed overnight. The mixture was concentrated in vacuo. The residue was redissolved in DCM (300 mL) and filtered through a silica plug (10 g). The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (360 g RediSep column, eluting with a gradient of 0% through 30% ethyl acetate/hexanes over 80 min, 100 mL/min) to afford product 29 (17 g, 61%) as a pale yellow syrup.
Name
magnesium ethoxide
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
methyl magnesium malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[O-]CC.[Mg+2].[O-]CC.[C:8]([O:14][CH3:15])(=[O:13])[CH2:9][C:10](O)=[O:11].[C:16](O)(=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C.C([O-])(=O)CC([O-])=O.C[Mg+2]>O1CCOCC1>[O:11]=[C:10]([CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])[CH2:9][C:8]([O:14][CH3:15])=[O:13] |f:0.1.2,5.6|

Inputs

Step One
Name
magnesium ethoxide
Quantity
10.82 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(CC(=O)O)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
20.85 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
methyl magnesium malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug (10 g)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (360 g RediSep column
WASH
Type
WASH
Details
eluting with a gradient of 0% through 30% ethyl acetate/hexanes over 80 min
Duration
80 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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